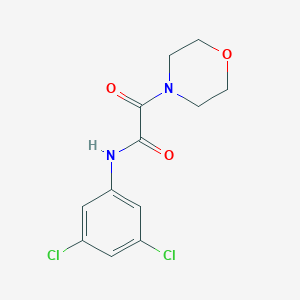
1-(2-氧代-2-(4-(四氢呋喃-2-羰基)哌嗪-1-基)乙基)-3-苯基咪唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a complex organic compound featuring multiple functional groups, including an oxo group, a tetrahydrofuran ring, a piperazine ring, and an imidazolidinone ring
科学研究应用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential as a lead compound for the development of new pharmaceuticals.
Industry: : It can be used in the production of advanced materials or as a catalyst in chemical reactions.
作用机制
Target of Action
The primary target of this compound is sodium channels . Sodium channels are biological mediators of electrical signaling and play a crucial role in the action potential of many excitable cell types, such as neurons, skeletal myocytes, and cardiac myocytes .
Mode of Action
This compound acts as a modulator of sodium channels . It interacts with these channels and inhibits their function, which can lead to a decrease in the propagation of action potentials . This can result in the reduction of pain signals transmitted to the brain .
Biochemical Pathways
The affected pathway is the sodium channel signaling pathway . By inhibiting sodium channels, the compound disrupts the normal flow of sodium ions, which can affect the generation and propagation of action potentials . This can lead to downstream effects such as the reduction of pain signals .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pain signals . By inhibiting sodium channels, the compound can decrease the propagation of action potentials, leading to a reduction in the transmission of pain signals to the brain .
准备方法
Synthetic Routes and Reaction Conditions
. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the correct formation of each ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Addition: : Electrophilic addition reactions may involve the use of strong acids or halogens.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted or added functional groups, depending on the specific reaction conditions and reagents used.
相似化合物的比较
1-(2-Oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)-3-phenylimidazolidin-2-one can be compared to other similar compounds, such as:
Pyrrolidine derivatives: : These compounds also feature nitrogen heterocycles and are used in drug discovery.
Imidazolidinone derivatives: : Similar compounds with imidazolidinone rings are known for their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological or chemical properties compared to other similar compounds.
属性
IUPAC Name |
1-[2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c25-18(15-23-12-13-24(20(23)27)16-5-2-1-3-6-16)21-8-10-22(11-9-21)19(26)17-7-4-14-28-17/h1-3,5-6,17H,4,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJDTTHKAMKDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2433770.png)
![ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate](/img/structure/B2433773.png)


![N-(4-{5-[(3Z)-1-acetyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2433777.png)
![2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2433778.png)

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/new.no-structure.jpg)
